Malonyl coenzyme A tetralithium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Studying Fatty Acid Synthesis:

Malonyl-CoA acts as a key building block in the fatty acid synthesis pathway. Scientists use Malonyl-CoA tetralithium salt to:

- Investigate the mechanisms of fatty acid synthase enzymes [].

- Analyze the regulation of fatty acid biosynthesis in various cell types and tissues [].

- Understand the role of fatty acid metabolism in health and disease [].

Polyketide Biosynthesis:

Polyketides are a diverse group of natural products with various applications in medicine and agriculture. Malonyl-CoA tetralithium salt is used to:

- Study the enzymes involved in polyketide synthesis pathways.

- Engineer novel polyketides with potential therapeutic applications.

- Explore the biodiversity of polyketide-producing microorganisms [].

Other Applications:

Malonyl-CoA tetralithium salt also finds applications in:

- Studying the transport of alpha-ketoglutarate across the mitochondrial membrane.

- Investigating the role of malonyl-CoA in glucose-stimulated insulin secretion.

Malonyl coenzyme A tetralithium salt is a derivative of malonyl coenzyme A, characterized by its molecular formula and a molecular weight of approximately 877.31 g/mol. This compound is often presented as a white crystalline solid and is primarily utilized in biochemical research, particularly in studies involving fatty acid metabolism and polyketide synthesis. Its unique structure enables it to serve as a substrate in various enzymatic reactions, making it valuable for in vitro studies of metabolic pathways .

In fatty acid synthesis, Malonyl-CoA participates in a multi-step enzymatic process. The thioester bond between the malonyl group and CoA allows the transfer of the malonyl moiety to the growing fatty acid chain. This elongation process continues with further condensations of Malonyl-CoA until a fatty acid of the desired length is formed [].

- Fatty Acid Synthesis: It acts as an essential substrate for the biosynthesis of fatty acids, where it donates malonyl groups during the elongation of fatty acid chains.

- Inhibition of Fatty Acid Oxidation: The compound inhibits carnitine palmitoyltransferase I, preventing the transport of long-chain fatty acids into mitochondria for β-oxidation, thereby regulating lipid metabolism .

- Polyketide Formation: It is involved in the formation of polyketides, which are important compounds with diverse biological activities.

Malonyl coenzyme A tetralithium salt exhibits several biological activities:

- Regulatory Role: It plays a crucial role in regulating fatty acid synthesis and oxidation, influencing energy metabolism and storage.

- Enzyme Substrate: As a substrate for various enzymes, it facilitates critical metabolic pathways, including those involved in the synthesis of lipids and other biomolecules .

- Research

The synthesis of malonyl coenzyme A tetralithium salt typically involves several steps:

- Preparation of Malonyl Coenzyme A: This can be achieved through the reaction of coenzyme A with malonic acid or its derivatives under specific catalytic conditions.

- Lithiation Process: The conversion to the tetralithium salt involves treating malonyl coenzyme A with lithium hydroxide or lithium carbonate, leading to the formation of the tetralithium salt.

- Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity suitable for research applications .

Malonyl coenzyme A tetralithium salt has diverse applications in various fields:

- Biochemical Research: It is extensively used in studies investigating lipid metabolism and enzyme kinetics.

- Pharmaceutical Development: The compound serves as a model substrate for drug development targeting metabolic pathways related to obesity and diabetes.

- Agricultural Biotechnology: It may also have applications in engineering plants for enhanced fatty acid production .

Studies on malonyl coenzyme A tetralithium salt have revealed interactions with various enzymes and metabolic pathways:

- Enzyme Inhibition: Research indicates that it effectively inhibits enzymes involved in fatty acid oxidation, highlighting its potential as a therapeutic target for metabolic diseases.

- Metabolic Pathway Modulation: Interaction studies show that it can modulate key metabolic pathways associated with energy homeostasis and lipid storage .

Several compounds share structural or functional similarities with malonyl coenzyme A tetralithium salt. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Acetyl Coenzyme A | Contains an acetyl group | Key intermediate in energy metabolism |

| Succinyl Coenzyme A | Contains a succinyl group | Involved in the citric acid cycle |

| Propionyl Coenzyme A | Contains a propionyl group | Important in odd-chain fatty acid metabolism |

| Butyryl Coenzyme A | Contains a butyryl group | Plays a role in butyrate metabolism |

Malonyl coenzyme A tetralithium salt is unique due to its specific role in inhibiting fatty acid oxidation while facilitating fatty acid synthesis, distinguishing it from other coenzyme derivatives that primarily participate in energy production or catabolism .

The scientific understanding of malonyl-CoA's biological significance began to crystallize in 1977 when researchers documented the surprising dual role of this metabolite as both a substrate for fatty acid synthesis and an inhibitor of fatty acid oxidation. This pivotal discovery revealed malonyl-CoA's function as a molecular switch controlling the balance between fatty acid synthesis and breakdown. The identification of this regulatory mechanism represented a fundamental breakthrough in understanding cellular energy metabolism and established malonyl-CoA as a critical metabolic intermediate worthy of intensive investigation.

Prior to this discovery, researchers had recognized malonyl-CoA primarily as an intermediate in the fatty acid synthesis pathway, but its inhibitory effect on carnitine palmitoyltransferase 1 (CPT-1) and subsequent regulation of mitochondrial fatty acid uptake revealed a more complex and sophisticated role in metabolic coordination. This finding established malonyl-CoA as one of the first identified molecules capable of reciprocally regulating opposing metabolic pathways, a concept that has since become fundamental to our understanding of metabolic control mechanisms.

Over subsequent decades, research has expanded our understanding of malonyl-CoA's multifaceted roles in cellular metabolism, including its involvement in insulin secretion, appetite regulation, and the pathophysiology of various metabolic disorders. These advances have positioned malonyl-CoA as a molecule of both scientific and potential therapeutic interest.

Significance in Metabolic Research

Malonyl-CoA occupies a central position in metabolic research due to its crucial role at the regulatory crossroads of multiple energy pathways. As a key intermediary metabolite in fatty acid synthesis, malonyl-CoA provides the primary carbon source for the formation of palmitate (C16) catalyzed by fatty acid synthase (FASN). Its concentration fluctuates significantly in response to nutritional states, hormonal signals, and energy demands, making it an excellent indicator of cellular metabolic status.

Beyond its role as a biosynthetic building block, malonyl-CoA serves as an allosteric inhibitor of CPT-1, the enzyme controlling the transfer of long-chain fatty acids into mitochondria for oxidation. This regulatory function positions malonyl-CoA as a crucial fuel-sensing molecule that helps coordinate cellular energy metabolism by preventing simultaneous fatty acid synthesis and oxidation—a mechanism that avoids futile metabolic cycling.

Research has demonstrated that malonyl-CoA participates in a diverse range of physiological and pathological processes, including:

- The ketogenic response of the liver during fasting and diabetes

- Selection between carbohydrate and fat as fuel sources in muscle tissues

- Metabolic adaptations in muscle during contraction and exercise

- Alterations in fatty acid metabolism during cardiac ischemia and reperfusion

- Stimulation of β-cell insulin secretion by glucose

- Hypothalamic control of appetite and food intake

The intracellular concentration of malonyl-CoA is tightly regulated and typically maintained at low levels, which has important implications for the production of malonyl-CoA-derived compounds. Disruptions in malonyl-CoA regulation have been implicated in various metabolic disorders, particularly insulin resistance, obesity, and type 2 diabetes. These associations highlight the potential of malonyl-CoA pathways as therapeutic targets.

Tetralithium Salt Formulation for Research Applications

Malonyl coenzyme A tetralithium salt provides researchers with a stable and practical formulation for investigating malonyl-CoA's biochemical and physiological functions. The tetralithium salt form enhances stability by neutralizing the negative charges of the phosphate groups and carboxylic acid moiety in the malonyl-CoA structure. This formulation preserves the compound's structural integrity and biochemical activity under laboratory conditions, making it particularly valuable for in vitro studies.

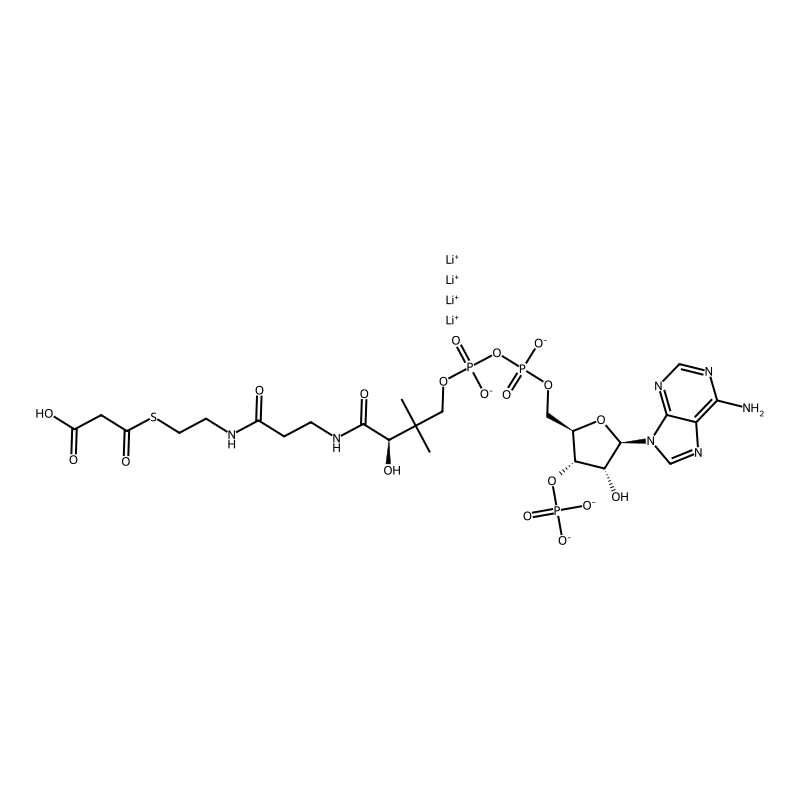

The chemical structure of this salt consists of a malonyl group attached via a thioester bond to coenzyme A, with four lithium ions serving as counterions to balance the negative charges. The molecular formula is C24H34Li4N7O19P3S, with a molecular weight of approximately 877.4 g/mol. This preparation enables researchers to manipulate malonyl-CoA concentrations in experimental systems to study enzyme kinetics, metabolic pathways, and regulatory mechanisms with high precision.

Commercial preparations of malonyl-CoA tetralithium salt typically achieve purities of ≥90% as determined by HPLC analysis. These high-purity formulations provide researchers with reliable material for quantitative studies, ensuring reproducible experimental results when investigating enzymatic reactions, metabolic flux, or regulatory processes involving malonyl-CoA.

Malonyl coenzyme A tetralithium salt (C24H34Li4N7O19P3S) is a critical metabolic intermediate with a molecular weight of 877.31 g/mol that plays a pivotal role in fatty acid metabolism [1] [2]. The compound serves as the primary building block for fatty acid synthesis and functions as a regulatory molecule for fatty acid oxidation [3]. The biosynthesis of malonyl coenzyme A occurs through several distinct pathways, with the predominant route being the carboxylation of acetyl coenzyme A catalyzed by acetyl coenzyme A carboxylase enzymes [3] [4].

ACC1 and Cytosolic Malonyl-CoA Production

The cytosolic production of malonyl coenzyme A is primarily mediated by acetyl coenzyme A carboxylase 1, a large multidomain enzyme that catalyzes the first and rate-limiting step in the de novo fatty acid synthesis pathway [3] [5]. This enzyme is predominantly expressed in lipogenic tissues such as liver and adipose tissue, where it generates the cytosolic pool of malonyl coenzyme A required for fatty acid synthesis [6] [7]. The cytosolic malonyl coenzyme A produced by acetyl coenzyme A carboxylase 1 cannot cross cellular membranes due to its charged nature and size, ensuring its compartmentalization within the cytosol [8].

Studies with knockout mice have demonstrated the essential nature of acetyl coenzyme A carboxylase 1, as homozygous mutant mice lacking this enzyme are embryonically lethal, with embryos failing to develop beyond embryonic day 7.5 [6]. This finding underscores the critical role of cytosolic malonyl coenzyme A in embryonic development through its function in de novo fatty acid synthesis [6]. In contrast, heterozygous mutant mice with reduced acetyl coenzyme A carboxylase 1 mRNA levels maintain normal protein levels and total malonyl coenzyme A concentrations, suggesting compensatory mechanisms to maintain adequate cytosolic malonyl coenzyme A production [6].

ACC2 and Mitochondrial Outer Membrane Synthesis

Acetyl coenzyme A carboxylase 2 is structurally similar to acetyl coenzyme A carboxylase 1 but contains a unique N-terminal extension that serves as a mitochondrial targeting sequence, anchoring the enzyme to the outer mitochondrial membrane [9] [10]. This localization positions acetyl coenzyme A carboxylase 2 in close proximity to carnitine palmitoyltransferase 1, the rate-limiting enzyme in fatty acid oxidation that is inhibited by malonyl coenzyme A [9] [10].

The malonyl coenzyme A produced by acetyl coenzyme A carboxylase 2 at the mitochondrial outer membrane forms a distinct pool that does not mix with the cytosolic pool generated by acetyl coenzyme A carboxylase 1 [6]. This mitochondrial pool primarily functions to regulate fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1, thereby preventing the transport of long-chain fatty acids into the mitochondria for oxidation [10] [7]. This regulatory mechanism ensures that fatty acid synthesis and oxidation do not occur simultaneously, preventing a futile metabolic cycle [6].

Studies with acetyl coenzyme A carboxylase 2 knockout mice have shown that these animals have increased fatty acid oxidation rates and reduced body fat content despite consuming more food, highlighting the importance of this enzyme in regulating energy metabolism [10] [11]. Unlike acetyl coenzyme A carboxylase 1 knockout mice, acetyl coenzyme A carboxylase 2 knockout mice are viable, further demonstrating the distinct physiological roles of these two enzymes [6].

Reaction Mechanisms and Catalytic Processes

The catalytic mechanism of acetyl coenzyme A carboxylases involves three functional domains: the biotin carboxylase domain, the biotin carboxyl carrier protein domain, and the carboxyl transferase domain [3] [4]. The reaction proceeds in two distinct steps, with each step occurring at a different catalytic domain [12] [11].

In the first step, the biotin carboxylase domain catalyzes the ATP-dependent carboxylation of biotin, which is covalently attached to the biotin carboxyl carrier protein domain [3] [12]. This reaction consumes ATP and bicarbonate, with bicarbonate serving as the donor of the carboxyl moiety [3]. The reaction can be represented as:

Biotin + ATP + HCO3- → Carboxybiotin + ADP + Pi [13]

In the second step, the carboxyl transferase domain catalyzes the transfer of the carboxyl group from carboxybiotin to acetyl coenzyme A, forming malonyl coenzyme A [13] [12]. This step completes the carboxylation reaction:

Carboxybiotin + Acetyl-CoA → Biotin + Malonyl-CoA [13]

The reaction mechanism in the carboxyl transferase domain involves the formation of enolate intermediates [13]. The decarboxylation of carboxybiotin is facilitated by stabilization of the anionic enol intermediate through hydrogen-bonding interactions, while a crucial threonine residue acts as both a general acid and base, shuttling a proton from pyruvate to biotin prior to carboxylation [13]. This proton transfer may occur in a concerted fashion to avoid the formation of unstable intermediates [13].

The spatial arrangement of the catalytic domains is critical for the reaction to proceed efficiently [3]. Although the domains are linked in a single enzyme molecule, the spatial separation between them necessitates the formation of enzyme homodimers to enable the carboxylated biotin in the biotin carboxylase domain to reach the acetyl coenzyme A bound by the carboxyl transferase domain of another enzyme molecule [3]. This structural requirement makes the regulation of enzyme dimerization an important mechanism for controlling the carboxylation activity [3].

Alternative Biosynthetic Routes

While the acetyl coenzyme A carboxylase-mediated pathway represents the primary route for malonyl coenzyme A synthesis, alternative biosynthetic pathways exist that contribute to the cellular malonyl coenzyme A pool, particularly within specific subcellular compartments [14] [15].

ACSF3-Dependent Mitochondrial Synthesis

Acyl coenzyme A synthetase family member 3 is a mitochondrial enzyme that catalyzes the ATP-dependent ligation of malonate to coenzyme A, forming malonyl coenzyme A within the mitochondrial matrix [14] [16]. This enzyme provides an alternative pathway for malonyl coenzyme A synthesis that is independent of acetyl coenzyme A carboxylase [16] [17].

The reaction catalyzed by acyl coenzyme A synthetase family member 3 can be represented as:

Malonate + ATP + CoA → Malonyl-CoA + AMP + PPi [15] [16]

This pathway serves several important functions in mitochondrial metabolism [16]. First, it provides a mechanism for the clearance of malonate, which is a potent inhibitor of succinate dehydrogenase and can impair mitochondrial respiration [16] [17]. By converting malonate to malonyl coenzyme A, acyl coenzyme A synthetase family member 3 prevents the accumulation of this potentially toxic metabolite [16].

Second, the malonyl coenzyme A produced by acyl coenzyme A synthetase family member 3 serves as a substrate for mitochondrial fatty acid synthesis, a process that occurs independently of cytosolic fatty acid synthesis [17]. Additionally, this mitochondrial malonyl coenzyme A pool is used for the malonylation of lysine residues on mitochondrial proteins, representing a post-translational modification that may regulate mitochondrial metabolism [17].

Studies with acyl coenzyme A synthetase family member 3 knockout cells have demonstrated elevated malonate levels and impaired mitochondrial metabolism, highlighting the importance of this enzyme in maintaining mitochondrial function [17]. The metabolic phenotype of these cells resembles that of malonyl coenzyme A decarboxylase-deficient cells, suggesting a coordinated role for these enzymes in regulating mitochondrial malonyl coenzyme A metabolism [17].

Malonate-CoA Ligase Pathway

The malonate-coenzyme A ligase pathway represents another alternative route for malonyl coenzyme A synthesis [15]. This pathway involves the direct formation of malonyl coenzyme A from malonate and coenzyme A, catalyzed by malonate-coenzyme A ligase (EC 6.2.1.76), also known as malonyl-coenzyme A synthetase [15].

The reaction catalyzed by malonate-coenzyme A ligase is identical to that of acyl coenzyme A synthetase family member 3, as both enzymes belong to the family of acyl-coenzyme A synthetases and catalyze the formation of carbon-sulfur bonds [15]. However, while acyl coenzyme A synthetase family member 3 is the primary malonyl-coenzyme A synthetase in mammals, other organisms may utilize different enzymes with similar catalytic activities [15] [18].

In plants, particularly Arabidopsis thaliana, acyl activating enzyme 13 functions as a malonyl-coenzyme A synthetase and is localized in both the cytosol and mitochondria [18]. The cytosolic isoform is not essential, as cytosolic malonyl coenzyme A is sufficiently provided by cytosolic acetyl coenzyme A carboxylase [18]. In contrast, the mitochondrial isoform is essential for plant growth, indicating the importance of mitochondrial malonyl coenzyme A synthesis in plant metabolism [18].

Recent research has also identified an alternative malonyl coenzyme A producing pathway involving the dehydrogenation of oxaloacetate by branched-chain α-keto acid dehydrogenase complex [19]. This pathway provides a novel route for malonyl coenzyme A synthesis that may be particularly important in certain metabolic contexts [19].

Compartmentalization of Biosynthesis

The biosynthesis of malonyl coenzyme A occurs in distinct subcellular compartments, with each compartment maintaining its own pool of this metabolite [6] [8]. This compartmentalization is essential for the proper regulation of fatty acid metabolism and other cellular processes [6] [20].

Cytosolic Synthesis Mechanisms

The cytosolic synthesis of malonyl coenzyme A is primarily mediated by acetyl coenzyme A carboxylase 1, which catalyzes the carboxylation of acetyl coenzyme A using bicarbonate as the carboxyl donor [3] [8]. This reaction requires ATP and is highly regulated by various cellular signals, including energy status, hormones, and nutritional state [3] [5].

The cytosolic acetyl coenzyme A that serves as the substrate for this reaction is derived primarily from the breakdown of citrate by ATP-citrate lyase [14]. Citrate is transported from the mitochondria to the cytosol, where it is cleaved to form acetyl coenzyme A and oxaloacetate [14]. This mechanism enables carbohydrates like glucose and fructose to generate substrates for fatty acid synthesis, establishing an indirect link between mitochondrial metabolism and cytosolic malonyl coenzyme A synthesis [14].

The regulation of cytosolic malonyl coenzyme A synthesis involves multiple mechanisms, including allosteric regulation of acetyl coenzyme A carboxylase 1 by citrate (an activator) and long-chain acyl coenzyme A esters (inhibitors), as well as covalent modification through phosphorylation by AMP-activated protein kinase and other kinases [14]. These regulatory mechanisms ensure that malonyl coenzyme A synthesis is coordinated with cellular energy status and metabolic needs [14].

Mitochondrial Matrix Pathways

The mitochondrial matrix contains its own pool of malonyl coenzyme A, which is synthesized through pathways distinct from those in the cytosol [17] [8]. Two primary mechanisms contribute to the formation of malonyl coenzyme A within the mitochondrial matrix [8].

First, a mitochondrial isoform of acetyl coenzyme A carboxylase 1 (mtACC1) may catalyze the carboxylation of acetyl coenzyme A within the matrix, similar to the reaction catalyzed by the cytosolic enzyme [8]. However, the existence and significance of this pathway in mammalian mitochondria remain subjects of ongoing research [8].

Second, acyl coenzyme A synthetase family member 3 catalyzes the ATP-dependent ligation of malonate to coenzyme A, forming malonyl coenzyme A within the matrix [16] [17] [8]. This pathway serves to clear malonate, which can inhibit succinate dehydrogenase, and provides malonyl coenzyme A for mitochondrial fatty acid synthesis and protein malonylation [16] [17].

The mitochondrial malonyl coenzyme A pool is regulated by malonyl coenzyme A decarboxylase, which catalyzes the decarboxylation of malonyl coenzyme A to form acetyl coenzyme A [10] [17]. This enzyme is present in the mitochondria and helps maintain appropriate levels of malonyl coenzyme A within this compartment [10] [17].

Tissue-Specific Variations in Biosynthetic Routes

The biosynthesis of malonyl coenzyme A exhibits significant tissue-specific variations, reflecting the diverse metabolic roles of this compound in different tissues [17] [21] [7]. These variations involve differences in the expression and activity of the enzymes involved in malonyl coenzyme A synthesis, as well as in the regulation of these pathways [17] [21].

In lipogenic tissues such as liver and adipose tissue, both acetyl coenzyme A carboxylase 1 and acetyl coenzyme A carboxylase 2 are expressed, with acetyl coenzyme A carboxylase 1 being the predominant isoform [21] [7]. The malonyl coenzyme A produced by acetyl coenzyme A carboxylase 1 in these tissues serves primarily as a substrate for fatty acid synthesis, while that produced by acetyl coenzyme A carboxylase 2 regulates fatty acid oxidation [21] [7].

In contrast, in oxidative tissues such as heart and skeletal muscle, acetyl coenzyme A carboxylase 2 is the predominant isoform, reflecting the importance of malonyl coenzyme A in regulating fatty acid oxidation in these tissues [21] [7]. The total tissue content of malonyl coenzyme A is of the same order of magnitude (low micromolar) in tissues as metabolically disparate as cardiac muscle and liver, despite their different metabolic profiles [21].

The expression of acyl coenzyme A synthetase family member 3 also varies across tissues, with high expression in mitochondria-rich tissues such as brown adipose tissue, soleus muscle, kidney, and liver [17]. This expression pattern correlates with the levels of mitochondrial protein malonylation, suggesting that acyl coenzyme A synthetase family member 3-derived malonyl coenzyme A plays a significant role in this post-translational modification [17].

Interestingly, the regulation of malonyl coenzyme A metabolism shows tissue-specific responses to physiological conditions [17]. For example, protein malonylation is higher in fed liver than fasted liver, and obese leptin-deficient mice exhibit a dramatic increase in hepatic protein malonylation [17]. These changes may reflect alterations in cytoplasmic malonyl coenzyme A levels, which could be hydrolyzed and transported into the mitochondrial matrix to serve as a source of malonate for acyl coenzyme A synthetase family member 3-derived malonyl coenzyme A [17].

As Substrate for Fatty Acid Synthase

Malonyl coenzyme A tetralithium salt functions as the primary substrate for fatty acid synthase, catalyzing the condensation reactions that form long-chain fatty acids . The enzyme fatty acid synthase utilizes malonyl coenzyme A in a nicotinamide adenine dinucleotide phosphate-dependent condensation with acetyl coenzyme A to produce palmitate [2]. This process represents the committed step in fatty acid biosynthesis, where malonyl coenzyme A provides the two-carbon extender units necessary for chain elongation [2].

The biosynthetic pathway begins with the carboxylation of acetyl coenzyme A by acetyl coenzyme A carboxylase 1, which produces malonyl coenzyme A using adenosine triphosphate and bicarbonate [2] [3]. This reaction is highly regulated and represents the rate-limiting step in fatty acid synthesis [3]. The resulting malonyl coenzyme A is then transferred to the acyl carrier protein by malonyl coenzyme A:acyl carrier protein transacylase, preparing it for subsequent condensation reactions [4].

During the elongation process, malonyl coenzyme A undergoes decarboxylative condensation with the growing fatty acid chain [5]. Each condensation cycle adds two carbon atoms to the growing chain, with the decarboxylation providing the driving force for the reaction [5]. This process continues iteratively until the desired fatty acid chain length is achieved, typically resulting in the formation of palmitate, a sixteen-carbon saturated fatty acid [2].

Inhibitory Effects on Carnitine Palmitoyltransferase 1

Malonyl coenzyme A tetralithium salt exhibits potent inhibitory effects on carnitine palmitoyltransferase 1, the rate-limiting enzyme in fatty acid oxidation [6] [5]. The inhibition constant for malonyl coenzyme A with carnitine palmitoyltransferase 1 in human skeletal muscle is 0.22 micromolar, demonstrating remarkable potency that is approximately 200-fold greater than acetyl coenzyme A [6] [7].

Research conducted on sonicated skeletal muscle homogenates from normal human subjects revealed that malonyl coenzyme A acts as a competitive inhibitor of carnitine palmitoyltransferase 1 with respect to palmitoyl coenzyme A [6] [8] [7]. The inhibition exhibits time-dependent characteristics, with the degree of inhibition increasing markedly over time after exposure to malonyl coenzyme A [9]. This temporal aspect suggests a complex regulatory mechanism involving conformational changes in the enzyme structure.

The inhibitory mechanism operates through allosteric regulation, where malonyl coenzyme A binds to a specific regulatory site distinct from the catalytic site [6] [7]. Studies using Triton X-100 demonstrated that the detergent abolishes malonyl coenzyme A inhibition of normal carnitine palmitoyltransferase 1 but does not affect inhibition by acetyl coenzyme A or free coenzyme A, indicating different binding sites for these inhibitors [6] [8] [7].

The physiological significance of this inhibition extends beyond simple metabolic regulation. Concentrations of malonyl coenzyme A required for inhibition in vitro are similar to those found in vivo, supporting the relevance of this regulatory mechanism under physiological conditions [10] [11]. The inhibition effectively prevents fatty acids from entering mitochondria for beta-oxidation when cellular energy status favors anabolic processes [5] [12].

Integration with β-Oxidation Pathways

Malonyl coenzyme A tetralithium salt serves as a critical integration point between fatty acid synthesis and beta-oxidation pathways, coordinating metabolic flux according to cellular energy demands [5] [10]. This integration operates through the reciprocal regulation of anabolic and catabolic processes, ensuring metabolic efficiency and preventing futile cycling.

The regulatory mechanism centers on the ability of malonyl coenzyme A to inhibit carnitine palmitoyltransferase 1, thereby controlling the entry of long-chain fatty acids into mitochondria for beta-oxidation [10] [12]. When malonyl coenzyme A concentrations are elevated, indicating abundant energy and substrates for biosynthesis, fatty acid oxidation is suppressed, directing cellular metabolism toward lipid synthesis [10].

Conversely, when cellular energy status declines, malonyl coenzyme A concentrations decrease through the action of acetyl coenzyme A carboxylase phosphorylation by adenosine monophosphate-activated protein kinase [3] [13]. This reduction releases carnitine palmitoyltransferase 1 from inhibition, promoting fatty acid oxidation to generate adenosine triphosphate [3] [13].

The integration is particularly evident in metabolic transitions. During the fed state, elevated glucose and insulin levels promote malonyl coenzyme A synthesis, inhibiting fatty acid oxidation while promoting lipogenesis [14] [15]. In contrast, during fasting or energy stress, malonyl coenzyme A levels decline, allowing increased fatty acid oxidation to support gluconeogenesis and energy production [13] [15].

This regulatory system also operates at the tissue-specific level. In liver, the coordination between malonyl coenzyme A and beta-oxidation controls ketogenesis, with elevated malonyl coenzyme A inhibiting fatty acid oxidation and reducing ketone body production [10] [11]. In skeletal muscle, similar mechanisms regulate the metabolic switch between glucose and fatty acid utilization during different physiological states [15].

| Parameter | Value | Tissue/System | Reference |

|---|---|---|---|

| Malonyl-CoA inhibition constant (Ki) for CPT1 | 0.22 μM | Human skeletal muscle | Zierz & Engel (1987) |

| Time to observable inhibition | 2 minutes | Pancreatic β-cells | Corkey et al. (1989) |

| Concentration for 50% CPT1 inhibition | 10 μM (starved state) | Rat liver mitochondria | Brindle et al. (1985) |

| Malonyl-CoA increase in response to glucose | 3-fold increase | Pancreatic β-cells (HIT) | Corkey et al. (1989) |

| Duration of malonyl-CoA elevation | ≥30 minutes | Pancreatic β-cells | Corkey et al. (1989) |

| Inhibition specificity vs other CoA derivatives | 200-fold more potent than acetyl-CoA | Human skeletal muscle | Zierz & Engel (1987) |

Polyketide Biosynthesis Involvement

Malonyl-CoA as Building Block for Polyketide Chains

Malonyl coenzyme A tetralithium salt functions as the fundamental building block for polyketide chain assembly, serving as the primary extender unit in polyketide synthase-catalyzed reactions [16] [17]. The compound provides the two-carbon units that are sequentially incorporated into growing polyketide chains through decarboxylative condensation reactions [18] [19].

The biosynthetic process involves the transfer of malonyl coenzyme A to acyl carrier proteins, where it undergoes decarboxylation to generate nucleophilic enolate intermediates [20] [21]. These activated intermediates then participate in Claisen condensation reactions with the growing polyketide chain, extending the molecular framework by two carbon atoms per cycle [18] [19]. The decarboxylation step provides the thermodynamic driving force necessary for chain elongation, making the overall process energetically favorable [18].

Different polyketide products require varying quantities of malonyl coenzyme A units. Simple compounds such as raspberry ketone require only one malonyl coenzyme A molecule, while more complex polyketides like resveratrol and naringenin typically consume three units each [17]. Highly complex therapeutic compounds such as lovastatin require eleven malonyl coenzyme A molecules during their biosynthesis [17].

The efficiency of malonyl coenzyme A utilization varies among different polyketide synthase systems. Type II polyketide synthases from Streptomyces species demonstrate remarkable substrate promiscuity, with some acyl carrier proteins capable of catalyzing self-malonylation reactions [21]. The tetracenomycin acyl carrier protein exhibits a Michaelis constant of 219 micromolar for malonyl coenzyme A and a turnover number of 0.34 per minute [21].

Interactions with Polyketide Synthases

Malonyl coenzyme A tetralithium salt interacts with polyketide synthases through specific acyltransferase domains that recognize and bind the substrate [22] [23]. These domains exhibit varying degrees of selectivity, with some preferentially utilizing malonyl coenzyme A while others demonstrate broader substrate specificity [22] [23].

The acyltransferase domains of modular polyketide synthases typically use malonyl coenzyme A or methylmalonyl coenzyme A for chain elongation [22] [23]. However, engineered systems have demonstrated the capability to incorporate various malonyl coenzyme A analogues, expanding the chemical diversity of polyketide products [22] [23]. Studies involving thirteen different polyketide synthases and fourteen extender substrates resulted in the production of thirteen structurally distinct polyketides [22].

The substrate specificity of acyltransferase domains can be altered through domain exchange strategies [22] [23]. When acyltransferase domains from different polyketide synthases are exchanged, the resulting hybrid enzymes often show enhanced production of target polyketides, sometimes exceeding 100-fold improvement compared to wild-type systems [22]. This enhanced activity demonstrates the critical importance of acyltransferase-substrate compatibility in polyketide biosynthesis.

The interaction mechanisms involve the recognition of both the coenzyme A moiety and the malonyl group [20] [24]. The coenzyme A portion provides binding affinity and specificity, while the malonyl group undergoes the chemical transformation necessary for chain extension [20] [24]. Some polyketide synthase acyl carrier proteins can function both as substrates and as catalysts for malonyl acyl carrier protein biosynthesis, demonstrating the versatility of these protein-substrate interactions [20] [24].

Recent advances in protein engineering have enabled the development of malonyl coenzyme A ligases specifically designed for producing fluorinated and other modified polyketide extender units [25]. These engineered enzymes expand the scope of polyketide diversity accessible through synthetic biology approaches [25].

| Polyketide Product | Malonyl-CoA Units Required | PKS Type | Km for Malonyl-CoA (μM) | Application |

|---|---|---|---|---|

| Raspberry ketone | 1 | Type III | Not specified | Flavoring compound |

| Resveratrol | 3 | Type III | Not specified | Polyphenol synthesis |

| Naringenin | 3 | Type III | Not specified | Polyphenol synthesis |

| Lovastatin | 11 | Type I | Not specified | Pharmaceutical |

| Tetracenomycin | Multiple | Type II | 219 | Antibiotic precursor |

| Actinorhodin | Multiple | Type II | Variable | Antibiotic precursor |

Energy Homeostasis Signaling

CNS Malonyl-CoA Signaling

Malonyl coenzyme A tetralithium salt functions as a critical signaling molecule in the central nervous system, particularly in hypothalamic regions responsible for energy homeostasis regulation [26] [27]. The compound serves as an intermediary signal that translates peripheral metabolic status into neural responses that control feeding behavior and energy expenditure [28] [13].

Hypothalamic malonyl coenzyme A concentrations fluctuate dynamically in response to nutritional status, with levels increasing during feeding and decreasing during fasting periods [29] [30]. These fluctuations are physiologically relevant, as they precede and correlate with changes in feeding behavior and metabolic rate [29] [31]. The concentration rises proportionally to the carbohydrate content of consumed food, peaking approximately one hour after feeding or glucose administration [31] [32].

The regulatory mechanism involves the adenosine monophosphate-activated protein kinase pathway, which phosphorylates and inactivates acetyl coenzyme A carboxylase during energy-depleted states [29] [13]. When cellular energy status is abundant, adenosine monophosphate-activated protein kinase activity decreases, allowing acetyl coenzyme A carboxylase activation and subsequent malonyl coenzyme A synthesis [13] [31]. This system effectively links cellular energy status to malonyl coenzyme A-mediated signaling.

Central administration of compounds that increase hypothalamic malonyl coenzyme A concentrations, such as fatty acid synthase inhibitors, results in rapid suppression of food intake and increased energy expenditure [26] [30]. Conversely, reducing hypothalamic malonyl coenzyme A through malonyl coenzyme A decarboxylase expression increases food intake and body weight [29] [30].

The malonyl coenzyme A signal is rapidly transmitted to peripheral tissues through sympathetic nervous system activation [26] [33]. This transmission occurs within two hours of central malonyl coenzyme A elevation and results in increased fatty acid oxidation, uncoupling protein-3 expression, and enhanced energy expenditure in skeletal muscle [26] [33].

Hypothalamic Regulation Mechanisms

Hypothalamic regulation of malonyl coenzyme A tetralithium salt involves complex molecular mechanisms that integrate multiple metabolic and hormonal signals [34] [13]. The primary regulatory pathway centers on the activity of acetyl coenzyme A carboxylase, which catalyzes malonyl coenzyme A synthesis and is subject to multiple levels of control [34] [13].

Leptin, the adipose-derived hormone, plays a crucial role in hypothalamic malonyl coenzyme A regulation [34] [13]. Leptin administration inhibits adenosine monophosphate-activated protein kinase activity in the arcuate nucleus, leading to reduced phosphorylation of acetyl coenzyme A carboxylase [34] [13]. This dephosphorylation activates the enzyme, increasing malonyl coenzyme A synthesis and contributing to leptin's anorexigenic effects [34] [13].

Glucose metabolism also directly influences hypothalamic malonyl coenzyme A concentrations [31] [32]. Glucose administration or feeding with high-carbohydrate meals rapidly increases hypothalamic malonyl coenzyme A levels through enhanced glucose metabolism and citrate production [31] [32]. This glucose-responsive mechanism operates independently of leptin signaling, as demonstrated in leptin-deficient mice that maintain normal glucose-induced malonyl coenzyme A responses [31] [32].

The downstream effectors of malonyl coenzyme A signaling include carnitine palmitoyltransferase-1c, a brain-specific isoform that lacks typical acyltransferase activity but binds malonyl coenzyme A [35] [34]. This protein appears to function as a sensor for malonyl coenzyme A concentrations, potentially linking fatty acid metabolism to ceramide synthesis and neuropeptide regulation [34].

Neuropeptide expression is significantly influenced by hypothalamic malonyl coenzyme A levels [26] [34]. Elevated malonyl coenzyme A concentrations reduce expression of orexigenic neuropeptides such as neuropeptide Y and agouti-related protein while increasing anorexigenic neuropeptides including alpha-melanocyte-stimulating hormone and cocaine- and amphetamine-regulated transcript [26] [34].

The regulatory system also involves transcriptional control mechanisms. Elevated hypothalamic malonyl coenzyme A triggers the expression of peroxisome proliferator-activated receptor gamma coactivator 1-alpha and estrogen receptor-related receptor alpha in skeletal muscle [26] [33]. These transcriptional regulators promote mitochondrial biogenesis and oxidative gene expression, enhancing the tissue's capacity for energy expenditure [26] [33].

| Parameter | Value/Response | Mechanism | Physiological Outcome |

|---|---|---|---|

| Hypothalamic malonyl-CoA response to feeding | Increases proportionally | AMPK/ACC pathway regulation | Energy balance regulation |

| Time to peak malonyl-CoA after glucose | 1 hour | Glucose metabolism-dependent | Metabolic sensing |

| Malonyl-CoA effect on food intake | Anorexigenic (appetite suppressing) | Neuropeptide expression modulation | Reduced food intake |

| CPT1c expression location | Arcuate nucleus, ventral hypothalamus | Malonyl-CoA binding and signaling | Energy homeostasis control |

| Sympathetic nervous system transmission time | ≤2 hours | β-adrenergic signaling cascade | Increased energy expenditure |

| PGC-1α upregulation timing | ≤2 hours | Transcriptional coactivation | Mitochondrial biogenesis |

Insulin Secretion Modulation

Pancreatic β-Cell Metabolic Sensing

Malonyl coenzyme A tetralithium salt serves as a critical metabolic coupling factor in pancreatic beta-cell glucose sensing and insulin secretion [36] [37]. The compound functions as an intermediary signal that links glucose metabolism to the cellular processes required for insulin exocytosis [36] [38].

Exposure of pancreatic beta-cells to glucose concentrations of 10 millimolar results in a greater than three-fold increase in malonyl coenzyme A content within two minutes [36] [39]. This rapid elevation precedes insulin secretion and is sustained for at least thirty minutes, indicating its role as an early and persistent signaling molecule [36] [39]. The magnitude and timing of this response position malonyl coenzyme A as a primary metabolic sensor for glucose availability.

The glucose-induced increase in malonyl coenzyme A results from the rapid activation of acetyl coenzyme A carboxylase through dephosphorylation mechanisms [37]. Glucose administration causes rapid dephosphorylation of existing acetyl coenzyme A carboxylase molecules without requiring new enzyme synthesis [37]. This acute regulatory mechanism allows for immediate metabolic responses to glucose availability.

Inhibition of acetyl coenzyme A carboxylase dephosphorylation using okadaic acid significantly diminishes glucose-mediated insulin secretion, demonstrating the essential role of malonyl coenzyme A in the secretory process [37]. Similarly, when acetyl coenzyme A carboxylase phosphorylation and inactivation are induced using adenosine monophosphate kinase activators, glucose-induced insulin secretion is virtually eliminated [37].

The optimal glucose concentration for maximum acetyl coenzyme A carboxylase activation and malonyl coenzyme A synthesis occurs at 5 millimolar glucose [37]. This concentration corresponds to the physiological glucose threshold for insulin secretion, supporting the relevance of malonyl coenzyme A signaling in normal pancreatic beta-cell function [37].

Glucose-Stimulated Insulin Response Pathways

The glucose-stimulated insulin response pathways involving malonyl coenzyme A tetralithium salt operate through complex metabolic coupling mechanisms that coordinate glucose metabolism with insulin exocytosis [40] [41]. These pathways integrate multiple metabolic signals to ensure appropriate insulin release in response to nutrient availability.

The primary pathway begins with glucose metabolism through glycolysis and the citric acid cycle, generating citrate that exits mitochondria and serves as the substrate for malonyl coenzyme A synthesis [38] [41]. The enzyme adenosine triphosphate citrate lyase catalyzes the conversion of citrate to acetyl coenzyme A, which is subsequently carboxylated by acetyl coenzyme A carboxylase to form malonyl coenzyme A [38] [41].

Malonyl coenzyme A then inhibits carnitine palmitoyltransferase 1, reducing fatty acid oxidation and promoting the accumulation of long-chain acyl coenzyme A esters in the cytoplasm [38] [41]. These lipid metabolites function as signaling molecules that directly or indirectly stimulate insulin exocytosis through mechanisms involving protein kinase C activation, diacylglycerol formation, or protein acylation [36] [40].

Studies using hydroxycitrate, an inhibitor of adenosine triphosphate citrate lyase, demonstrate the critical importance of this pathway [38] [41]. Hydroxycitrate profoundly inhibits glucose-stimulated insulin secretion by preventing malonyl coenzyme A formation, while citrate administration has no effect [38] [41]. The inhibitory effect of hydroxycitrate can be completely reversed by palmitate addition, supporting the role of fatty acid metabolites in the signaling process [38] [41].

The pathway also involves the regulation of lipid partitioning between oxidation and esterification [40]. When malonyl coenzyme A levels are elevated, fatty acids are directed away from oxidation and toward esterification products such as diacylglycerol and phospholipids [40]. This metabolic switch is essential for maintaining the lipid signaling environment necessary for insulin secretion [40].

Experimental manipulation of malonyl coenzyme A levels through malonyl coenzyme A decarboxylase overexpression significantly impairs insulin secretion responses to both fuel and non-fuel stimuli, but only in the presence of exogenous fatty acids [40]. This finding highlights the importance of fatty acid availability for the lipid-signaling arm of insulin secretion and confirms the central role of malonyl coenzyme A in coordinating these responses [40].

| Parameter | Value | Cell Type/System | Functional Significance |

|---|---|---|---|

| Malonyl-CoA increase with 10mM glucose | >3-fold increase | HIT pancreatic β-cells | Metabolic coupling for insulin secretion |

| Time to malonyl-CoA elevation | 2 minutes (precedes insulin secretion) | Clonal pancreatic β-cells | Early signaling event |

| ACC activity increase with glucose | Rapid increase via dephosphorylation | Pancreatic β-cell line | Acute enzymatic regulation |

| Glucose concentration for maximum ACC activation | 5 mM glucose | Pancreatic β-cells | Optimal glucose sensing |

| Duration of malonyl-CoA elevation | ≥30 minutes sustained | Pancreatic β-cells | Sustained secretory response |

| Associated metabolic changes | Inhibited fatty acid oxidation, increased DAG | Pancreatic β-cells | Metabolic switch from catabolism to anabolism |

Dates

Explore Compound Types